molecular formula C12H18BrIS B2550227 2-Bromo-5-iodo-3-n-octylthiophene (stabilized with Copper chip) CAS No. 1085181-82-3

2-Bromo-5-iodo-3-n-octylthiophene (stabilized with Copper chip)

Cat. No.: B2550227
CAS No.: 1085181-82-3
M. Wt: 401.14
InChI Key: WYOLKTBMZYMZBF-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-3-n-octylthiophene (stabilized with Copper chip) is an organohalide compound with the molecular formula C12H18BrIS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-iodo-3-n-octylthiophene typically involves halogenation reactions. One common method is the bromination of 3-n-octylthiophene followed by iodination. The reaction conditions often require the use of bromine and iodine reagents in the presence of a catalyst such as copper to stabilize the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with stringent control over reaction conditions to ensure high purity and yield. The use of copper chips helps in stabilizing the compound during synthesis and storage .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-iodo-3-n-octylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are often more complex thiophene derivatives, which can be used in the synthesis of conjugated polymers and other advanced materials .

Scientific Research Applications

2-Bromo-5-iodo-3-n-octylthiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodo-3-n-octylthiophene in organic reactions involves the activation of the thiophene ring through halogenation. The presence of bromine and iodine atoms makes the compound highly reactive, allowing it to participate in various coupling and substitution reactions. These reactions often involve the formation of carbon-carbon bonds, facilitated by palladium or nickel catalysts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-iodo-3-n-octylthiophene is unique due to the presence of both bromine and iodine atoms, which enhances its reactivity and versatility in organic synthesis. This dual halogenation allows for more diverse chemical modifications and applications compared to its mono-halogenated counterparts .

Properties

IUPAC Name

2-bromo-5-iodo-3-octylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrIS/c1-2-3-4-5-6-7-8-10-9-11(14)15-12(10)13/h9H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOLKTBMZYMZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(SC(=C1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrIS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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